molecular formula C20H16FN3O3S B11435314 N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11435314
M. Wt: 397.4 g/mol
InChI Key: NZKBCWVNOBDJKD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a thioxo group and a propanamide side chain substituted with a 4-fluorobenzyl moiety. The fluorine atom at the benzyl position likely enhances lipophilicity and metabolic stability, while the thioxo group may improve hydrogen-bonding interactions with biological targets such as kinases or proteases .

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C20H16FN3O3S/c21-13-7-5-12(6-8-13)11-22-16(25)9-10-24-19(26)18-17(23-20(24)28)14-3-1-2-4-15(14)27-18/h1-8H,9-11H2,(H,22,25)(H,23,28)

InChI Key

NZKBCWVNOBDJKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide involves multiple steps, typically starting with the preparation of the benzofuro[3,2-d]pyrimidin core. This can be achieved through cyclization reactions involving appropriate precursors. The fluorobenzyl group is then introduced via nucleophilic substitution reactions, and the final step involves the formation of the propanamide moiety through amidation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide exhibit antimicrobial properties. For instance, derivatives of similar structures have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been studied for its anticancer potential. A related study demonstrated that certain derivatives displayed significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells and inhibition of cell proliferation .

Case Studies

  • Antitubercular Activity : A series of synthesized compounds were evaluated for their efficacy against M. tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL, indicating strong activity against both standard and rifampin-resistant strains .
  • Cytotoxicity Assays : In vitro studies have shown that similar compounds can inhibit the growth of various tumor cell lines without significantly affecting normal cells. This selectivity is crucial for developing safer anticancer agents .

Therapeutic Applications

The diverse biological activities suggest that this compound could be explored further for therapeutic applications in:

  • Infectious Diseases : As a potential candidate for developing new antitubercular agents.
  • Cancer Treatment : Targeting specific cancer types with tailored derivatives that minimize side effects.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle: The benzofuropyrimidinone core in the target compound provides a planar, electron-deficient system, contrasting with the pyrazolopyrimidine-chromen hybrid in Example 53, which has a bulkier, more lipophilic scaffold.
  • The propanamide side chain enhances solubility relative to the benzamide in Example 53.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from structural analogs:

Property Target Compound Example 53
Melting Point (°C) Not reported 175–178
Solubility (LogP)* Estimated ~2.5 Estimated ~3.8
Stability Likely stable Moderate

*LogP estimated using fragment-based methods.

  • The lower molecular weight (~371 vs. 589.1) of the target compound suggests improved membrane permeability compared to Example 53.
  • The fluorobenzyl group enhances metabolic stability by resisting oxidative degradation.

Pharmacological Activity

While direct biological data for the target compound are unavailable, its structural features align with kinase inhibitors and antiviral agents. Comparisons with Example 53 (a kinase inhibitor candidate ) highlight:

  • Target Selectivity: The benzofuropyrimidinone core may favor interactions with ATP-binding pockets of kinases (e.g., EGFR or CDKs), whereas the chromen moiety in Example 53 could target lipid kinases.
  • Potency : The thioxo group in the target compound may increase binding affinity compared to oxo-containing analogs due to stronger sulfur-mediated interactions.

Pharmacokinetics and Toxicity

  • Absorption : The propanamide side chain likely improves aqueous solubility, enhancing oral bioavailability compared to Example 53’s benzamide.
  • Toxicity: No data exist for the target compound, but thioxo-containing analogs generally show moderate cytotoxicity in vitro.

Biological Activity

N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Fluorobenzyl group : Enhances lipophilicity and potential receptor interactions.
  • Thioxo and oxo groups : Implicated in various biological activities, including enzyme inhibition.
  • Benzofuro[3,2-d]pyrimidine moiety : Suggests potential for interaction with nucleic acids or proteins.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown:

  • Inhibition of tumor cell proliferation : Compounds targeting indoleamine 2,3-dioxygenase (IDO) have been associated with enhanced anticancer effects. IDO modulation can lead to improved immune response against tumors .
CompoundIC50 (µM)Target
Compound A5.0IDO
Compound B10.0COX-2

2. Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties in models of epilepsy. A related study highlighted the neuroprotective actions against oxidative stress and seizure activity.

  • Mechanism of Action : Neurochemical profiling indicated that the compound modulates neurotransmitter levels (e.g., serotonin, GABA) and reduces oxidative stress markers .

3. Enzyme Inhibition

The thioxo and oxo functionalities suggest potential enzyme inhibitory activities:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition has been documented for structurally similar compounds, which may translate to anti-inflammatory effects .
Enzyme TargetInhibition (%) at 10 µM
COX-170%
COX-285%
LOX60%

Study on Anticancer Activity

A recent study investigated the effects of a similar compound on breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability through apoptosis induction.

"The compound exhibited a dose-dependent decrease in MCF-7 cell viability, with an IC50 value of 6 µM" .

Study on Neuroprotective Effects

In a zebrafish model of epilepsy, the administration of the compound led to significant reductions in seizure frequency and severity.

"The treatment group showed a notable decrease in pentylenetetrazole-induced seizures compared to controls" .

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